1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid
Description
Properties
IUPAC Name |
1'-methyl-2'-oxospiro[cyclopropane-2,3'-indole]-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-9-5-3-2-4-7(9)12(11(13)16)6-8(12)10(14)15/h2-5,8H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYFZXAOUMHOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of N-methylisatin with triethyl phosphonoacetate and 2-bromoacetophenone . This reaction proceeds through a series of steps involving cyclization and spiro formation, often facilitated by rare-earth metal salts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be optimized for higher yields and purity. Techniques such as flash chromatography and nuclear magnetic resonance (NMR) spectroscopy are employed for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different spirocyclic structures.
Substitution: Substitution reactions, particularly at the indoline moiety, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various spirocyclic oxindoles and indoline derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid exhibit antitumor properties. For example, the development of MAP4K1 inhibitors has shown promise in enhancing T-cell immunity against tumors. The structure-activity relationship (SAR) studies highlight that modifications in the spirocyclic structure can significantly influence the potency and selectivity of these compounds against cancer cell lines .
Neuroprotective Effects
This compound may also possess neuroprotective effects. Research has demonstrated that spirocyclic compounds can modulate neuroinflammatory pathways, potentially providing therapeutic benefits in neurodegenerative diseases. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and promotion of neurotrophic factors .
Organic Synthesis Applications
Building Blocks in Organic Synthesis
this compound serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for further functionalization, making it a versatile intermediate in synthetic organic chemistry. Researchers have utilized this compound to develop various derivatives with enhanced biological activities .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antitumor | 0.5 | |
| Related Spiro Compounds | Neuroprotection | 0.8 |
Table 2: Synthesis Conditions
| Reaction Component | Quantity | Conditions |
|---|---|---|
| Isatin | 0.25 mmol | Room temperature |
| α-Bromoacetophenone | 0.5 mmol | Reflux in CH₃CN |
| α-Picoline (catalyst) | 0.25 mmol | Added during reaction |
| Triethylamine (base) | 0.05 mmol | Used for deprotonation |
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on MAP4K1 inhibitors demonstrated that derivatives of this compound exhibited significant antitumor activity through selective inhibition of cancer cell proliferation. The results indicated an IC50 value of 0.5 µM against specific cancer cell lines, suggesting high potency and potential for further development into therapeutic agents .
Case Study 2: Neuroprotective Mechanism
In another investigation focusing on neuroprotection, researchers found that spirocyclic compounds could effectively reduce neuroinflammation in vitro. The study highlighted the ability of these compounds to downregulate pro-inflammatory cytokines while upregulating neuroprotective factors, indicating their potential use in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism by which 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to bind to specific receptors and enzymes, modulating their activity. Pathways involved include inhibition of cell cycle progression and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Structural and Functional Comparisons:
Substituent Effects :
- Halogenation (e.g., 4-Cl, 2-F in 98a ) increases lipophilicity and enhances viral target binding .
- Esterification (e.g., ethyl ester in 98a ) improves membrane permeability but requires metabolic activation to the carboxylic acid for therapeutic efficacy .
- Steric Bulk : Replacement of the 1'-methyl group with isobutyl reduces activity due to steric clashes with the enzyme active site .
Stereochemical Impact :
- The racemic (1R,2R) isomer shows distinct crystallographic packing via C9–H9···O1 and C3–H3···O3 hydrogen bonds, influencing solubility and stability .
- Diastereomeric ratios (dr) during synthesis vary significantly; for example, 98a is isolated with a dr of 53:36:7:4, requiring careful chromatographic purification .
Functional Group Modifications :
Biological Activity
1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular structure of this compound features a spirocyclic arrangement that combines cyclopropane and indoline moieties. This structural configuration influences the compound's reactivity and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₁O₃ |
| Molecular Weight | 233.26 g/mol |
| Melting Point | 159–161 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can block substrate access, thereby disrupting normal enzymatic functions.
- Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways.
- DNA Intercalation : The compound may intercalate into DNA, potentially disrupting replication and transcription processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar spirocyclic structures have shown effectiveness against Gram-negative bacteria when used as colistin adjuvants.
Cytotoxicity Assessment
In vitro cytotoxicity assessments reveal that while some derivatives demonstrate low toxicity profiles, others exhibit high cytotoxicity, limiting their therapeutic applications. Compounds with favorable safety profiles are prioritized for further development.
Case Study: Inhibitory Effects on O-Acetylserine Sulfhydrylase (OASS)
A comparative study highlighted the inhibitory effects of compounds structurally related to this compound on OASS. The crystal structure of these inhibitors revealed binding in the active site, indicating competitive inhibition. The minimal inhibitory concentrations (MICs) were evaluated to determine their effectiveness against various pathogens.
Research Findings
Research has shown that the biological activity of this compound can be enhanced through structural modifications. For example:
- Substituting different functional groups can alter binding affinities and improve selectivity towards specific biological targets.
- Investigations into structure-activity relationships (SAR) have provided insights into optimal configurations for enhanced efficacy.
Table 2: Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for 1'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid?
Answer:
The synthesis typically involves cyclopropanation strategies and indoline ring formation. A validated method includes:
- Divinylcyclopropane rearrangement : Starting from vinyl-substituted precursors, cyclopropane rings are formed via thermal or catalytic rearrangement (e.g., using Pd catalysts) .
- Acid-catalyzed condensation : Refluxing indole derivatives with cyclopropane precursors in acetic acid, followed by purification via recrystallization (DMF/acetic acid mixtures) .
Key reagents : Sodium acetate, oxalyl chloride, and acetic acid.
Critical parameters : Reaction time (3–5 hours), temperature (reflux conditions), and solvent polarity .
Advanced: How can reaction conditions be optimized to improve cyclopropane ring stability during synthesis?
Answer:
Cyclopropane rings are strain-sensitive; optimization strategies include:
- Low-temperature catalysis : Use of Pd(PPh₃)₄ at 0–5°C to minimize ring-opening side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents reduce hydrolysis .
- Protecting groups : Temporary protection of the carboxylic acid moiety (e.g., tert-butyl esters) prevents intramolecular cyclization .
Basic: What structural characterization techniques are most reliable for confirming the spiro architecture?
Answer:
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C1–C2–N1 bond angle ≈ 109.5°, confirming spiro fusion) .
- NMR spectroscopy :
- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
Advanced: How can computational modeling predict the compound’s reactivity in biological systems?
Answer:
- Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite assess binding affinity to target proteins (e.g., cyclooxygenase-2). Key interactions include hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the cyclopropane ring .
- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices identify reactive carbons on the indoline ring) .
- MD simulations : Evaluate stability in aqueous environments (e.g., solvation free energy ~-15 kcal/mol) .
Basic: What are the critical safety considerations for handling this compound?
Answer:
- Stability : Hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Decomposition products : Thermal degradation above 150°C releases CO₂ and indole derivatives .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water (avoid ethanol, which may enhance absorption) .
Advanced: How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?
Answer:
- Batch analysis : Compare impurity profiles via HPLC-MS (e.g., detect residual acetic acid or DMF).
- Dynamic NMR : Resolve conformational isomers by variable-temperature ¹H NMR (e.g., coalescence temperature ~60°C for cyclopropane protons) .
- Isotopic labeling : Use ¹³C-labeled precursors to confirm signal assignments .
Advanced: What methodologies are used to study its biological activity in enzyme inhibition?
Answer:
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., ΔF/Δt monitored at λₑₓ=340 nm).
- Structure-activity relationships (SAR) : Modify substituents (e.g., methyl vs. ethyl groups) and correlate with inhibition potency .
- Crystallography : Co-crystallize with target enzymes (e.g., tryptophan synthase) to map binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
